molecular formula C12H12INO4S B13042112 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

Cat. No.: B13042112
M. Wt: 393.20 g/mol
InChI Key: CBNZPHIJXIJBFR-UHFFFAOYSA-N
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Description

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a complex organic compound with the molecular formula C12H12INO4S and a molecular weight of 393.20 g/mol . This compound is characterized by the presence of an iodine atom, a dimethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide typically involves multiple steps, including the formation of the furan ring, iodination, and sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the sulfonamide formation could require sulfonyl chloride and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include other benzenesulfonamides and iodinated organic molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12INO4S

Molecular Weight

393.20 g/mol

IUPAC Name

4-(4-iodo-2,2-dimethyl-5-oxofuran-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H12INO4S/c1-12(2)9(10(13)11(15)18-12)7-3-5-8(6-4-7)19(14,16)17/h3-6H,1-2H3,(H2,14,16,17)

InChI Key

CBNZPHIJXIJBFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)I)C2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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